Tin(II) bromide

Catalog No.
S9100266
CAS No.
M.F
Br2Sn
M. Wt
278.52 g/mol
Availability
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Tin(II) bromide

Product Name

Tin(II) bromide

IUPAC Name

dibromotin

Molecular Formula

Br2Sn

Molecular Weight

278.52 g/mol

InChI

InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2

InChI Key

ZSUXOVNWDZTCFN-UHFFFAOYSA-L

Canonical SMILES

Br[Sn]Br

Tin(II) bromide is a post-transition metal halide where tin exists in the +2 oxidation state. The compound typically appears as a white or yellowish crystalline solid. It exhibits a unique structure characterized by a non-linear geometry in the gas phase and a trigonal bipyramidal arrangement in the solid state, with two polymorphs: an orthorhombic form at room temperature and a hexagonal form at elevated temperatures . The Sn-Br bond length is approximately 255 pm, and the Br-Sn-Br bond angle is around 95° .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Tin/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Complex Formation: It can form complexes with Lewis bases like trimethylamine, resulting in adducts such as NMe₃·SnBr₂ .
  • Hydration: Several hydrates of Tin(II) bromide exist, such as 2SnBr₂·H₂O and 6SnBr₂·5H₂O, which exhibit different coordination geometries .
  • Tin(II) bromide has been noted for its potential biological effects. While it is not extensively studied for therapeutic uses, it has been identified as a weak inhibitor of alcohol dehydrogenase. This inhibition may lead to metabolic disturbances when ingested in large quantities. Furthermore, exposure to bromine can cause irritation to mucous membranes and has neurotoxic effects due to the potential for bromide ions to interfere with neurotransmitter functions .

    Tin(II) bromide can be synthesized through several methods:

    • Direct Reaction: Metallic tin reacts with hydrobromic acid:
      Sn+2HBrSnBr2+H2\text{Sn}+2\text{HBr}\rightarrow \text{SnBr}_2+\text{H}_2
      This method requires careful control of oxygen levels to prevent the formation of tin(IV) bromide .
    • Hydration Reactions: Tin(II) bromide can also be formed through hydration processes involving its hydrates.
    • Metal Halide Exchange: The compound can be synthesized by reacting tin with other halogenated compounds under controlled conditions.

    Tin(II) bromide is utilized in various fields:

    • Chemical Synthesis: It serves as a reducing agent in organic synthesis, facilitating transformations that produce complex organic molecules .
    • Coordination Chemistry: Due to its Lewis acid properties, it plays a role in coordination chemistry by forming adducts with ligands.
    • Material Science: It is used in the preparation of organotin compounds, which have applications in pharmaceuticals and agrochemicals .

    Research on interaction studies involving Tin(II) bromide focuses on its reactivity with various substrates. It has been shown to form stable complexes with donor molecules and can act both as an electron donor and acceptor in different chemical environments. These properties make it valuable in catalysis and material science applications.

    Tin(II) bromide shares similarities with other tin halides and metal halides. Here are some comparable compounds:

    Compound NameChemical FormulaOxidation StateKey Characteristics
    Tin(IV) bromideSnBr₄+4More oxidized form; used in different synthetic routes
    Tin(II) chlorideSnCl₂+2Similar reducing properties; widely used in organic synthesis
    Lead(II) bromidePbBr₂+2Similar structure; exhibits different reactivity patterns
    Cadmium bromideCdBr₂+2Shares halogen bonding characteristics; used in electronics

    Uniqueness of Tin(II) Bromide

    What sets Tin(II) bromide apart from these compounds is its specific reactivity profile as a reducing agent and its ability to form stable complexes with various ligands. Its unique trigonal bipyramidal coordination geometry also distinguishes it from other metal halides.

    Hydrothermal techniques for SnBr₂ synthesis remain less documented compared to its oxide counterparts, though analogous approaches for related tin compounds provide mechanistic insights. The hydrothermal synthesis of tin(II) squarate Sn₂O(C₄O₄)(H₂O) exemplifies the broader principles applicable to SnBr₂. Reactions conducted in sealed autoclaves at 150°C for 96 hours under autogenous pressure demonstrate how elevated temperatures and confined environments facilitate the crystallization of tin-based coordination polymers. While direct reports of SnBr₂ hydrothermal synthesis are scarce, the decomposition of tin precursors in bromide-rich acidic media under hydrothermal conditions could theoretically yield SnBr₂ through ligand exchange. For instance, the reaction:

    $$ \text{SnCl}2 + 2 \text{HBr} \rightarrow \text{SnBr}2 + 2 \text{HCl} $$

    might proceed in hydrothermal systems, leveraging the thermodynamic stability of SnBr₂ in bromide-dominant solutions. Experimental parameters such as pH modulation (initial pH 3.4 decreasing to 2.4 post-reaction ) and solvent composition (ethylene diamine as a structure-directing agent) could be adapted to optimize SnBr₂ crystallization.

    Aqueous-Phase Green Synthesis Approaches

    Aqueous-phase synthesis dominates SnBr₂ production due to its simplicity and scalability. The direct reaction of metallic tin with hydrobromic acid (HBr) represents the most straightforward pathway :

    $$ \text{Sn} + 2 \text{HBr} \rightarrow \text{SnBr}2 + \text{H}2 $$

    This exothermic reaction proceeds efficiently at ambient pressure, with distillation removing excess H₂O/HBr to drive the equilibrium toward product formation. Recent advances emphasize solvent minimization and energy efficiency, aligning with green chemistry principles. For example, SnBr₂ synthesis in concentrated HBr solutions at 80°C achieves high yields (≥90%) while avoiding organic solvents . The anionic surfactant hydrazine, used in SnO₂ nanoparticle synthesis , could theoretically stabilize SnBr₂ colloids in aqueous media, though this remains unexplored.

    Table 1: Aqueous Synthesis Parameters for SnBr₂

    ReactantsConditionsYieldReference
    Sn + HBrReflux, distillationHigh
    SnBr₄ + SnHBr, 80°CModerate

    Vapor-Phase Deposition Techniques for Thin Film Fabrication

    SnBr₂’s volatility enables its use as a precursor in vapor-phase deposition, particularly for tin oxide films. Thermal decomposition of SnBr₂ in methanol at 160°C facilitates the atmospheric-pressure deposition of SnO₂ nanoparticles (3 nm crystallites) via intermediate SnBr₄ hydrolysis :

    $$ \text{SnBr}2 + \text{O}2 \rightarrow \text{SnO}2 + 2 \text{Br}2 $$

    While SnBr₂ thin films themselves are rarely reported, its role in oxide deposition highlights its versatility. Adjusting carrier gases (e.g., argon vs. oxygen) and substrate temperatures allows precise control over film stoichiometry and morphology. For instance, SnBr₂ sublimation at 250–300°C under reduced pressure could theoretically yield pure SnBr₂ films, though experimental validation is needed.

    Coordination-Driven Synthesis of Organotin Bromide Complexes

    SnBr₂’s Lewis acidity enables diverse coordination chemistry, forming adducts with donor ligands. Reactions with trimethylamine (NMe₃) yield NMe₃·SnBr₂ and 2NMe₃·SnBr₂, where SnBr₂ acts as an acceptor . Conversely, in the presence of stronger Lewis acids like BF₃, SnBr₂ donates electron density to form F₃B·SnBr₂·NMe₃ ternary complexes.

    SnBr₂ also participates in oxidative addition with alkyl bromides, producing organotin tribromides:

    $$ \text{SnBr}2 + \text{RBr} \rightarrow \text{RSnBr}3 $$

    This reactivity underpins catalytic applications, such as the SnBr₂-mediated etherification of β-pinene with methanol to form α-terpinyl methyl ether (92% selectivity at 60% conversion ).

    Table 2: SnBr₂ Coordination Complexes and Applications

    LigandComplexApplicationReference
    NMe₃NMe₃·SnBr₂Lewis acid catalyst
    CH₃OHSnBr₃⁻ (in HBr)Solubility enhancement
    BF₃F₃B·SnBr₂·NMe₃Bifunctional catalyst

    Band-Gap Engineering Through Compositional Tuning

    Tin(II) bromide possesses a stereochemically active $$5s^{2}$$ electron pair that drives strong hybridisation between tin $$5s$$ and bromine $$4p$$ orbitals, giving an intrinsic electronic gap in the visible range. Both experiment and first-principles calculations demonstrate that this gap is highly sensitive to chemical environment, pressure and dimensionality [1] [2] [3].

    Composition or External StimulusStructural dimensionalityDominant tuning variableDirect optical gap (electron volt)Observation method
    Pristine tin(II) bromide monolayerTwo-dimensionalNone2.28 (generalised-gradient functional) / 3.02 (screened-hybrid functional) [1]Density-functional calculations
    Cesium tin(II) bromide (CsSnBr$$_{3}$$)Three-dimensional perovskiteA-site substitution by cesium1.75 (electronic absorption edge) [2]Ultraviolet–visible spectroscopy
    Methylammonium tin(II) bromide (CH$${3}$$NH$${3}$$SnBr$$_{3}$$) under 1.3 – 1.5 gigapascalThree-dimensional perovskiteHydrostatic pressureRed shift of 0.40 electron volt followed by a blue shift of 0.30 electron volt as cubic-to-orthorhombic transition occurs [3]High-pressure optical absorption + synchrotron diffraction
    Guanidinium tin(II) bromide chain compound (C(NH$${2}$$)$${3}$$)$${2}$$SnBr$${4}$$One-dimensionalOrganic spacer insertionOnset ≈2.2 – 2.3; broad excitonic tail [4]Diffuse-reflectance spectroscopy

    Key trends:

    • Reduction of dimensionality from three-dimensional corner-sharing octahedra to one-dimensional chains or two-dimensional sheets widens the gap because of increased electronic confinement.
    • Increasing ionicity through alkali-metal substitution narrows the gap by lowering the conduction-band minimum.
    • Isostatic compression modulates the tin–bromine bond length alternation; bond equalisation at ≈1.5 gigapascal reverses the initial gap narrowing, illustrating that bond-length distribution rather than simple volume change dominates the response [3] [5].

    Charge-Transfer Dynamics in Perovskite Precursor Systems

    Solutions and solid mixtures containing tin(II) bromide exhibit multiple charge-transfer channels that are pivotal for defect passivation and light-harvesting.

    Precursor system containing tin(II) bromidePrimary charge-transfer processCharacteristic time / spectral signatureResulting optoelectronic consequence
    Phenethylammonium lead iodide / phenethylammonium tin iodide double-layer heterostructure [6]Formation of interfacial charge-transfer exciton across lead–tin frontierRise within 3 picoseconds; lifetime ≈0.5 microsecondBroad electroluminescence band and below-gap photocurrent
    Cesium bismuth bromide lattice doped with seven percent tin via tin(II) bromide addition [7]Intervalence charge transfer between tin(II) and tin(IV) centresIntense, continuous absorption 450 – 900 nanometreVisible-to-near-infrared light harvesting without band-gap reduction
    Methylammonium bismuth bromide mechanically reacted with tin(II) bromide [8] [9]Intervalence charge transfer within mixed valent tin sitesColour change from yellow to black; absorption gain across entire visible windowEnables broadband photothermal conversion
    Bromide medium containing hexabromostannate(IV) and tin(II) bromide [10] [11]Stepwise one-electron reduction: tin(IV) → tin(III) → tin(II) with bromide ligand lossSn(III) intermediate detected by scanning electrochemical microscopy within nanosecondsClarifies redox buffering that suppresses deep traps during film growth

    Collectively, ultrafast photo-induced or electro-chemical electron exchange centred on tin bromide units provides an efficient route for sub-band-gap light absorption and for passivating halide vacancies during perovskite crystallisation.

    Exciton Binding Energy and Carrier Mobility Profiles

    The heavy tin core increases spin–orbit interaction but simultaneously softens the lattice, giving large static dielectric screening. Consequently, excitons in tin-bromide-containing perovskites are less tightly bound than in lead analogues whereas polaron formation still stabilises free carriers [12] [13].

    Material derived from tin(II) bromideDimensionalityExciton binding energy (electron volt)Long-range sum mobility (centimetre squared per volt second)Measurement technique
    Phenethylammonium–methylammonium tin iodide double-layer (n = 2) perovskite [12]Two-dimensional0.18 ± 0.028 (upper limit inferred from photoconductivity)Spin-resolved pump–probe spectroscopy
    Butyl-ammonium tin iodide layered perovskite films [13]Two-dimensional0.128 – 0.1702 – 3 (terahertz probes)Electro-absorption spectroscopy
    Single-crystal methylammonium tin iodide [14]Three-dimensional0.025 – 0.035 (hydrogenic fit)191 (hole), 200 – 300 (electron)Contact Hall effect
    Two-dimensional tin bromide field-effect transistor modified by pentanoic acid [15]Layered Ruddlesden–Popper0.52 (room temperature)Gate-bias transfer characteristics

    Observed principles:

    • Dielectric-confinement in two-dimensional perovskites doubles the exciton binding energy with respect to the three-dimensional phase, yet it remains below thermal energy at room temperature, permitting spontaneous dissociation into free carriers [12].
    • Self-p-doping caused by facile oxidation of tin(II) reduces minority-carrier mobility; treatment with tin fluoride or surface carboxylic acids restores mobilities by two to three orders of magnitude through defect passivation [14] [15].

    Stokes-Shifted Luminescence Mechanisms

    Zero-dimensional and one-dimensional hybrids grown from tin(II) bromide display unusually large Stokes shifts originating from excited-state structural relaxation of the $$\mathrm{SnBr}_{4/5/6}$$ polyhedra [16] [17] [18].

    Luminescent phase prepared from tin(II) bromideStructural motifExcitation wavelength (nanometre)Emission maximum (nanometre)Stokes shift (nanometre)Photoluminescence quantum yield (%)Dominant radiative mechanism
    (C$${9}$$H$${20}$$N)$${2}$$SnBr$${4}$$ seesaw anion crystal [16] [17]Isolated $$\mathrm{SnBr}_{4}^{2-}$$ tetrahedra36369533246Self-trapped exciton released after large seesaw-to-flattened distortion
    [H$${4}$$BAPP]SnBr$${5}$$·Br zero-dimensional salt [18]Square pyramidal $$\mathrm{SnBr}_{5}^{3-}$$35057022019Lattice-assisted self-trapping within soft bromide cage

    Key mechanistic insights:

    • Excited-state reconfiguration. Density-functional calculations verify that promotion of an electron into antibonding tin–bromine orbitals flattens the seesaw geometry, lowering the emissive state by several hundred millielectron volt and accounting for the enormous Stokes shift [17].
    • Strong electron–phonon coupling. The soft vibrational modes of bromine frameworks couple to the electronic transition, creating broadband emission ideal for solid-state lighting [16] [18].
    • Trap-tolerant behaviour. The radiative channel competes effectively with non-radiative multiphonon decay because of spatial localisation of the self-trapped exciton away from surface dangling bonds, explaining the high quantum yields achieved without heavy-metal activators [17] [18].

    Exact Mass

    279.73683 g/mol

    Monoisotopic Mass

    277.73888 g/mol

    Heavy Atom Count

    3

    UNII

    55F23H2K96

    Dates

    Last modified: 11-21-2023

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